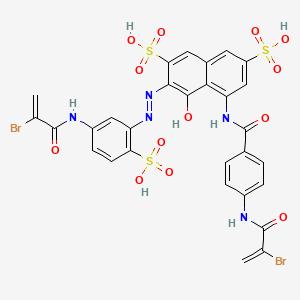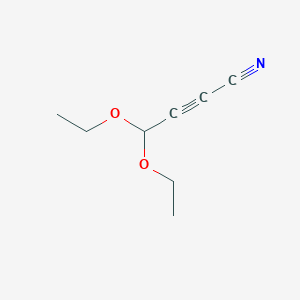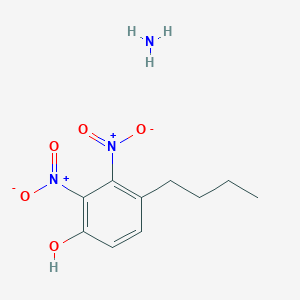
4-Butyl-2,3-dinitrophenol--ammonia (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is a chemical compound that belongs to the dinitrophenol family. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a crystalline solid that is not readily soluble in water and has a distinctive orange color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3-dinitrophenol–ammonia (1/1) typically involves the nitration of butylphenol. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the careful addition of butylphenol to the nitrating mixture, followed by controlled temperature conditions to ensure the formation of the dinitrophenol derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification methods to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2,3-dinitrophenol–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Butyl-2,3-dinitrophenol–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor.
Biology: Studied for its effects on cellular respiration and metabolic processes.
Medicine: Investigated for its potential use in drug development and as a metabolic stimulant.
Industry: Utilized as a herbicide and insecticide, although its use is restricted in many countries due to its toxicity
Wirkmechanismus
The compound exerts its effects by acting as a protonophore, which means it can transport protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, leading to the collapse of the proton motive force. As a result, the production of ATP is inhibited, affecting cellular energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol compound with similar protonophore activity.
Dinoseb: A closely related compound used as a herbicide and polymerization inhibitor
Uniqueness
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is unique due to its specific butyl substitution, which affects its solubility, reactivity, and biological activity compared to other dinitrophenol derivatives .
Eigenschaften
CAS-Nummer |
71750-45-3 |
|---|---|
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
azane;4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15;/h5-6,13H,2-4H2,1H3;1H3 |
InChI-Schlüssel |
MWNQUIQHHIGXNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
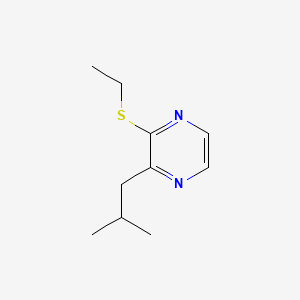
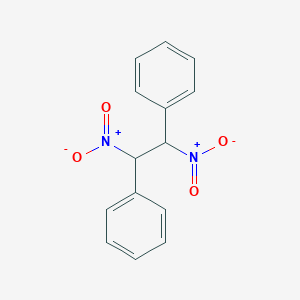
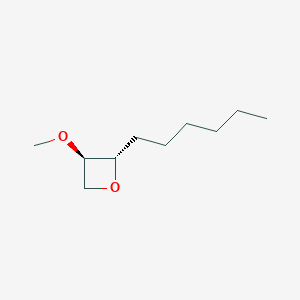

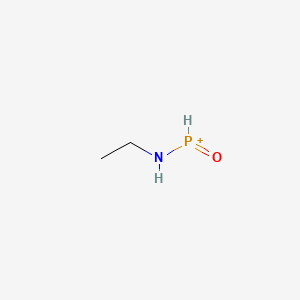
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
